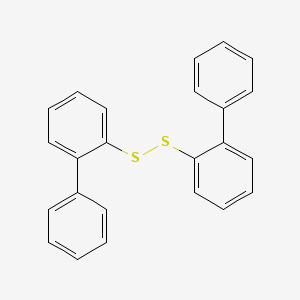
2-Biphenylyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Biphenylyl disulfide is an organic compound characterized by the presence of a disulfide bond between two biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Biphenylyl disulfide can be synthesized through several methods. One common approach involves the reaction of biphenyl thiol with an oxidizing agent. For instance, the reaction of biphenyl thiol with iodine in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the disulfide bond under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of oxidizing agents and reaction conditions is crucial to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Biphenylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl thiol.
Substitution: Functionalized biphenyl derivatives.
Applications De Recherche Scientifique
2-Biphenylyl disulfide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Biphenylyl disulfide involves the formation and cleavage of disulfide bonds. This process is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The disulfide bond can undergo exchange reactions, which are essential in protein folding and stabilization . The molecular targets include thiol groups in proteins and enzymes, which can be modified through disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Diphenyl disulfide: Similar in structure but lacks the biphenyl groups, making it less versatile in functionalization.
Dibenzothiophene: Contains a sulfur atom within a heterocyclic structure, offering different chemical properties and applications.
Biphenyl thiol: The reduced form of 2-Biphenylyl disulfide, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its disulfide bond provides stability and reactivity, which are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
19813-97-9 |
|---|---|
Formule moléculaire |
C24H18S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
JKPTZWVDCSARTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















